molecular formula C29H28N2O5 B3005197 (E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-79-8

(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3005197
CAS No.: 326007-79-8
M. Wt: 484.552
InChI Key: WIPTZWOLPNMQDW-ZRDIBKRKSA-N
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Description

(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Biological Activity

(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 364.43 g/mol. Its structure includes a benzo[de]isoquinoline core, a piperidine ring, and a dimethoxyphenyl group, contributing to its bioactive properties.

Property Value
Molecular FormulaC21H24N2O4C_{21}H_{24}N_{2}O_{4}
Molecular Weight364.43 g/mol
AppearanceYellow oil

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its efficacy against bacterial and fungal pathogens.
  • Enzyme Inhibition : Specific interactions with enzymes such as α-glucosidase have been noted, indicating potential applications in managing diabetes.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was observed to enhance caspase-3 activity significantly at concentrations as low as 10 µM, confirming its role as an apoptosis inducer.

Cell Line Caspase Activity Enhancement IC50 (µM)
MDA-MB-2311.33–1.57 times10
HepG2Significant apoptosis observed15

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against several pathogens. In particular, it has been tested against:

  • Bacterial Strains : Effective against Xanthomonas axonopodis and Ralstonia solanacearum.
  • Fungal Pathogens : Demonstrated inhibitory effects on Alternaria solani and Fusarium solani.

Study 1: Anticancer Effects

A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G0/G1 phase.

Study 2: Enzyme Inhibition

Another investigation focused on the α-glucosidase inhibitory activity of derivatives of this compound. Results indicated that modifications to the piperidine ring enhanced inhibitory potency, suggesting avenues for drug development targeting diabetes management.

Properties

IUPAC Name

2-[[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-35-24-11-9-19(17-25(24)36-2)10-12-26(32)30-15-13-20(14-16-30)18-31-28(33)22-7-3-5-21-6-4-8-23(27(21)22)29(31)34/h3-12,17,20H,13-16,18H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPTZWOLPNMQDW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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